molecular formula C7H7BrN4 B3323543 6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 1638771-12-6

6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B3323543
CAS No.: 1638771-12-6
M. Wt: 227.06 g/mol
InChI Key: UUJPIMIBKTXJLU-UHFFFAOYSA-N
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Description

6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 7th position of the pyrrolo[2,3-d]pyrimidine core. Pyrrolopyrimidines are known for their diverse biological activities and are often explored for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine can be achieved through various methods. One common approach involves the Cu-catalyzed reaction of 5-bromopyrimidin-4-amines with alkynes. This method utilizes CuCl and 6-methylpicolinic acid as the catalytic system, with NaI as an additive to activate the electrophile . Another method involves the reaction of 4-alkylamino-5-iodo-6-methoxy-pyrimidines with malononitrile in the presence of CuI and K2CO3 .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted reactions and pyrrole-based reactions are also explored for efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include CuCl, NaI, K2CO3, and various alkynes. Reaction conditions often involve the use of solvents like DMSO and temperatures ranging from room temperature to moderate heating .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyrimidines, while cyclization reactions can produce fused heterocyclic compounds .

Scientific Research Applications

6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine has several scientific research applications, including:

Comparison with Similar Compounds

6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine can be compared with other pyrrolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which enhances its potency and selectivity as a kinase inhibitor .

Properties

IUPAC Name

6-bromo-7-methylpyrrolo[2,3-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4/c1-12-5(8)2-4-3-10-7(9)11-6(4)12/h2-3H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJPIMIBKTXJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CN=C(N=C21)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801214814
Record name 7H-Pyrrolo[2,3-d]pyrimidin-2-amine, 6-bromo-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638771-12-6
Record name 7H-Pyrrolo[2,3-d]pyrimidin-2-amine, 6-bromo-7-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638771-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidin-2-amine, 6-bromo-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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